N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(thiophen-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]-2-(THIOPHEN-2-YL)ACETAMIDE is a complex organic compound that features a benzodiazole ring and a thiophene ring connected via an acetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]-2-(THIOPHEN-2-YL)ACETAMIDE typically involves the reaction of 2-(thiophen-2-yl)acetic acid with 2-(1H-1,3-benzodiazol-2-yl)ethylamine. The reaction is often facilitated by coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) in a solvent like dimethylformamide (DMF) .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, and employing continuous flow reactors for better control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]-2-(THIOPHEN-2-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The benzodiazole ring can be reduced to form dihydrobenzodiazole derivatives.
Substitution: Electrophilic substitution reactions can occur on the benzodiazole ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Electrophilic reagents such as bromine (Br₂) or nitric acid (HNO₃) can be used under controlled conditions.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Dihydrobenzodiazole derivatives.
Substitution: Halogenated or nitrated benzodiazole derivatives.
Scientific Research Applications
N-[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]-2-(THIOPHEN-2-YL)ACETAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological properties, including its potential as a therapeutic agent.
Industry: Utilized in the development of new materials with unique electronic properties.
Mechanism of Action
The exact mechanism of action of N-[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]-2-(THIOPHEN-2-YL)ACETAMIDE is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to its biological effects. The benzodiazole ring is known to interact with various biological pathways, potentially inhibiting or activating specific enzymes .
Comparison with Similar Compounds
Similar Compounds
N-(1H-1,3-Benzodiazol-2-yl)benzamide: Similar structure but with a benzamide group instead of a thiophene ring.
2-(1H-Benzimidazol-2-yl)ethanamine: Contains a benzimidazole ring instead of a benzodiazole ring.
Uniqueness
N-[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]-2-(THIOPHEN-2-YL)ACETAMIDE is unique due to the presence of both benzodiazole and thiophene rings, which confer distinct electronic and steric properties. This combination makes it a versatile compound for various applications in medicinal chemistry and material science.
Properties
Molecular Formula |
C15H15N3OS |
---|---|
Molecular Weight |
285.4 g/mol |
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)ethyl]-2-thiophen-2-ylacetamide |
InChI |
InChI=1S/C15H15N3OS/c19-15(10-11-4-3-9-20-11)16-8-7-14-17-12-5-1-2-6-13(12)18-14/h1-6,9H,7-8,10H2,(H,16,19)(H,17,18) |
InChI Key |
DVQFTRGXWXOFDV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CCNC(=O)CC3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.